![molecular formula C21H23NO6S B2463395 1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-54-6](/img/structure/B2463395.png)
1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
The compound is a complex organic molecule that contains a spiro[chroman-2,4’-piperidin]-4-one moiety, a sulfonyl group, and a 3,4-dimethoxyphenyl group . The exact properties and characteristics of this compound would depend on the specific arrangement and bonding of these groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a spirocyclic structure. The 3D structure of the compound could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the sulfonyl group, the spiro[chroman-2,4’-piperidin]-4-one moiety, and the 3,4-dimethoxyphenyl group. These groups could potentially undergo a variety of chemical reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure. These could include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications
Cytotoxic Agents in Cancer Treatment
1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives have been studied for their potential as cytotoxic agents against various human cancer cell lines. A study by Abdelatef et al. (2018) synthesized a series of these derivatives and evaluated them against breast, ovarian, and colorectal cancer cells. The study found that certain compounds, especially those with a sulfonyl spacer, showed potent activity and induced apoptosis in treated cells (Abdelatef et al., 2018).
Role in Medicinal Chemistry
This compound is recognized as an important pharmacophore in medicinal chemistry, serving as a structural component in various drugs, drug candidates, and biochemical reagents. Ghatpande et al. (2020) highlighted the progress in synthesizing derivatives of this compound and emphasized its biological relevance, suggesting prospects for developing new biologically active substances (Ghatpande et al., 2020).
G-Protein-Coupled Receptor Agonists
Koshizawa et al. (2018) reported the discovery and evaluation of spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists. Their research involved synthesizing a novel series of these derivatives and testing them in vitro and in vivo, showing potential for glucose regulation (Koshizawa et al., 2018).
Anti-Microbial Agents
Further research by Ghatpande et al. (2021) explored the synthesis of N-acyl/aroyl spiro[chromane-2,4'-piperidin]-4(3H)-one analogues. These compounds demonstrated good anti-fungal and anti-microbial activities, indicating their potential as anti-microbial agents (Ghatpande et al., 2021).
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design due to their ability to interact with various biological targets .
Mode of Action
Piperidine derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of biological effects, depending on their specific structure and the nature of their targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of piperidine derivatives .
Safety and Hazards
properties
IUPAC Name |
1'-(3,4-dimethoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6S/c1-26-19-8-7-15(13-20(19)27-2)29(24,25)22-11-9-21(10-12-22)14-17(23)16-5-3-4-6-18(16)28-21/h3-8,13H,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRLTDRGOKQQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-((3,4-Dimethoxyphenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one |
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